molecular formula C6H6N2O2 B1342874 Pyrimidin-4-YL-acetic acid CAS No. 325491-53-0

Pyrimidin-4-YL-acetic acid

Cat. No.: B1342874
CAS No.: 325491-53-0
M. Wt: 138.12 g/mol
InChI Key: INKXJLOOBMPRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-4-YL-acetic acid is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring Pyrimidine is a crucial component of nucleic acids, such as DNA and RNA, and plays a significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-4-YL-acetic acid typically involves the condensation of pyrimidine derivatives with acetic acid or its derivatives. One common method is the reaction of 4-chloropyrimidine with sodium acetate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be utilized to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-4-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various pyrimidine derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Pyrimidin-4-YL-acetic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: this compound derivatives have shown potential as therapeutic agents for treating various diseases, including cancer, viral infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Pyrimidin-4-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins involved in various biological processes. For example, this compound derivatives may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Pyrimidin-4-YL-acetic acid can be compared with other similar compounds, such as:

    Pyrimidine: The parent compound, which serves as the core structure for various derivatives.

    Pyrimidine-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2-position instead of the 4-position.

    Pyrimidine-5-carboxylic acid: Another derivative with the carboxylic acid group at the 5-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-pyrimidin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKXJLOOBMPRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614663
Record name (Pyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325491-53-0
Record name (Pyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(pyrimidin-4-yl)acetate (Example 33b, 450 mg, 2.71 mmol) in ethanol (5 mL) was added 2N NaOH (2 mL) at room temperature under nitrogen. The reaction mixture was stirred at room temperature under nitrogen for 24 hours, concentrated under reduced pressure and suspended in ethanol. The solid was removed by vacuum filtration, and the filtrate was concentrated under reduced pressure, triturated with ethanol, concentrated again and carried onto the next step without further purification. MS 139 (MH+).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidin-4-YL-acetic acid
Reactant of Route 2
Reactant of Route 2
Pyrimidin-4-YL-acetic acid
Reactant of Route 3
Pyrimidin-4-YL-acetic acid
Reactant of Route 4
Reactant of Route 4
Pyrimidin-4-YL-acetic acid
Reactant of Route 5
Reactant of Route 5
Pyrimidin-4-YL-acetic acid
Reactant of Route 6
Reactant of Route 6
Pyrimidin-4-YL-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.